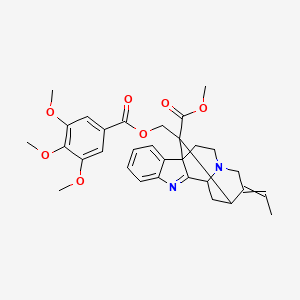
Oxidative Stress LC-MS Mixture
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The oxidative stress LC-MS mixture is a mixture of lipids and nucleic acids produced during oxidative stress in biological systems. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The compounds in this mixture represent the major lipids and nucleic acids that can be detected in serum or urine following oxidative stress. They include the major accepted biomarkers for oxidative stress.
科学的研究の応用
1. Study of Nucleic Acids Oxidation
Oxidative stress, crucial in the pathogenesis of diseases like neurodegenerative diseases, cardiovascular disease, and cancer, can be studied using electrochemistry/liquid chromatography/mass spectrometry (EC/LC/MS). This method is effective for investigating nucleic acids oxidation, as demonstrated with guanosine, identifying primary oxidation products like 8‐Hydroxyguanosine and (guanosine‐H)2. The setup decouples the electrochemical cell from the electrospray ionization source, facilitating independent optimization of experimental parameters (Erb et al., 2012).
2. Measurement of Oxidative Stress Parameters
LC-MS/MS methods, due to advancements in technology, have become optimal for determining oxidative stress markers with higher specificity, sensitivity, and multi-analyte detection capabilities. This method supersedes other techniques like gas chromatography-MS and immunoassays, especially in quantifying oxidative stress markers like isoprostanes, oxidized proteins, amino acids, and DNA biomarkers (Winnik & Kitchin, 2008).
3. Detection of Phospholipid Oxidation
The application of reversed-phase HPLC coupled with positive-ionization electrospray MS (LC-MS) has facilitated the direct detection of intact oxidized phospholipids in oxidatively stressed mammalian cells. This method significantly improves the detection capability compared to direct-injection MS analysis, offering insights into lipid peroxidation and oxidative damage in biological tissues (Spickett et al., 2001).
4. Analysis of Oxidative Stress Biomarkers in Cocoa
LC-MS has been utilized to identify and quantify antioxidants in complex natural product samples, such as cocoa. This method, based on the comparison of LC-MS profiles pre and post-treatment with reactive oxygen species, helps in determining the relative antioxidant activities of individual antioxidant species in complex samples (Calderón et al., 2009).
5. Evaluation of Nucleic Acid Oxidation Biomarkers
LC-MS/MS is capable of absolute quantification of biomarkers like 8-oxodG in both nuclear and mitochondrial DNA, and 8-oxoGuo in RNA. This method provides a minimally invasive means of assessing oxidative stress in vivo, especially in human biomonitoring studies (Chao et al., 2021).
特性
製品の起源 |
United States |
|---|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



